molecular formula C6H5NO3S B13579226 Methyl 4-formylthiazole-2-carboxylate

Methyl 4-formylthiazole-2-carboxylate

Cat. No.: B13579226
M. Wt: 171.18 g/mol
InChI Key: ZJRNFMYWULSTGC-UHFFFAOYSA-N
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Description

Methyl 4-formylthiazole-2-carboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by a formyl group at the 4-position and a carboxylate ester at the 2-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-formylthiazole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as thioamides and α-haloketones.

    Cyclization Reaction: The thioamide reacts with the α-haloketone under basic conditions to form the thiazole ring.

    Formylation: The thiazole intermediate is then subjected to formylation, often using formic acid or formylating agents like Vilsmeier-Haack reagent.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: 4-formylthiazole-2-carboxylic acid.

    Reduction: Methyl 4-hydroxymethylthiazole-2-carboxylate.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formylthiazole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex thiazole derivatives, which are valuable in material science and catalysis.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound finds use in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-formylthiazole-2-carboxylate depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Antimicrobial Activity: It may disrupt microbial cell wall synthesis or interfere with essential metabolic pathways.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with cellular signaling pathways and promoting cell death.

Comparison with Similar Compounds

    Methyl 2-methylthiazole-4-carboxylate: Similar structure but with a methyl group instead of a formyl group.

    Methyl 2-bromothiazole-4-carboxylate: Contains a bromine atom at the 2-position instead of a formyl group.

    2-Methylthiazole-4-carboxylic acid: Lacks the ester group, having a carboxylic acid instead.

Uniqueness: Methyl 4-formylthiazole-2-carboxylate is unique due to the presence of both a formyl group and an ester group on the thiazole ring. This combination allows for versatile chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H5NO3S

Molecular Weight

171.18 g/mol

IUPAC Name

methyl 4-formyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C6H5NO3S/c1-10-6(9)5-7-4(2-8)3-11-5/h2-3H,1H3

InChI Key

ZJRNFMYWULSTGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CS1)C=O

Origin of Product

United States

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